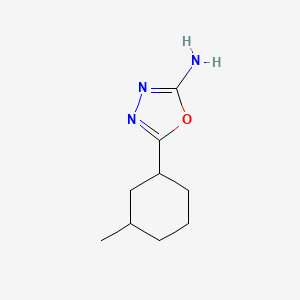![molecular formula C17H35N3 B13226770 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of Piperidine Intermediate: Starting with a suitable piperidine derivative, such as 4-piperidone, which undergoes alkylation with 2-methylpropyl halide under basic conditions.
Piperazine Ring Formation: The intermediate is then reacted with a piperazine derivative to form the final compound. This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. This interaction could involve binding to the active site of a receptor or enzyme, altering its conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H35N3 |
|---|---|
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C17H35N3/c1-15(2)13-17(5-7-18-8-6-17)20-11-9-19(10-12-20)14-16(3)4/h15-16,18H,5-14H2,1-4H3 |
InChI-Schlüssel |
XNRGFMXHJMWZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCNCC1)N2CCN(CC2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



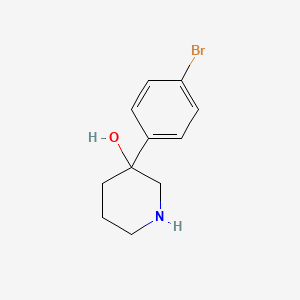
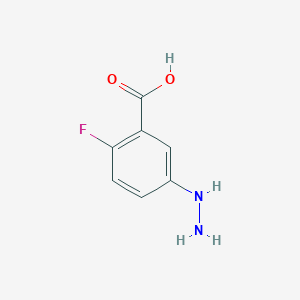
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)
![Butyl[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13226726.png)
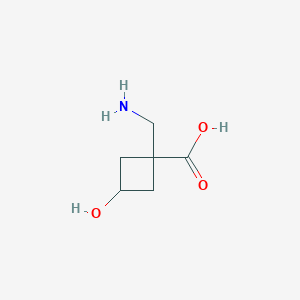
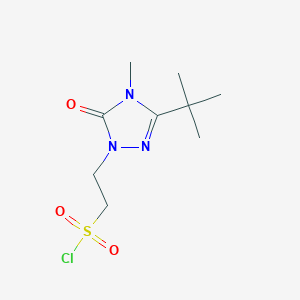
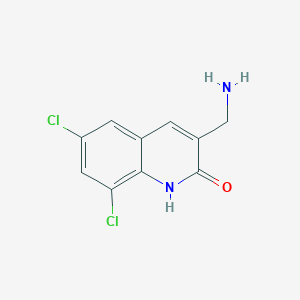

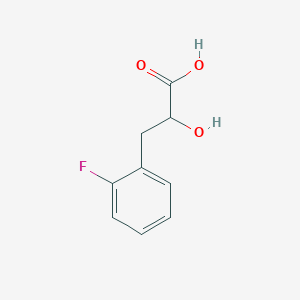
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)
